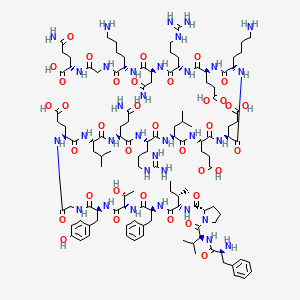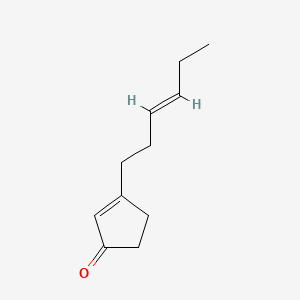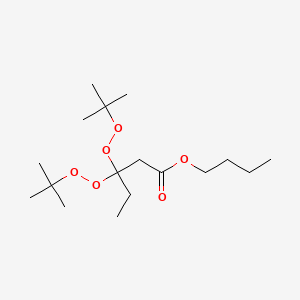
Butyl 3,3-bis((1,1-dimethylethyl)dioxy)valerate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl 3,3-bis((1,1-dimethylethyl)dioxy)valerate is an organic compound with the molecular formula C17H34O6. It is known for its unique structure, which includes two tert-butylperoxy groups attached to a valerate backbone. This compound is often used in various chemical processes due to its reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 3,3-bis((1,1-dimethylethyl)dioxy)valerate typically involves the esterification of valeric acid with tert-butyl hydroperoxide. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Butyl 3,3-bis((1,1-dimethylethyl)dioxy)valerate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding peroxides.
Reduction: It can be reduced to form alcohols and other reduced derivatives.
Substitution: The tert-butylperoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium or platinum and are carried out under inert atmospheres.
Major Products Formed
The major products formed from these reactions include various peroxides, alcohols, and substituted valerates, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Butyl 3,3-bis((1,1-dimethylethyl)dioxy)valerate has several applications in scientific research:
Chemistry: It is used as an initiator in polymerization reactions due to its ability to generate free radicals.
Biology: The compound is studied for its potential use in biological assays and as a reagent in biochemical reactions.
Medicine: Research is ongoing to explore its potential as a drug delivery agent and its effects on biological systems.
Industry: It is used in the production of various polymers and as a stabilizer in certain chemical formulations.
Wirkmechanismus
The mechanism of action of Butyl 3,3-bis((1,1-dimethylethyl)dioxy)valerate involves the generation of free radicals through the homolytic cleavage of the tert-butylperoxy groups. These free radicals can initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Butyl 4,4-di(tert-butylperoxy) valerate
- Butyl 3,3-di(tert-butylperoxy) butyrate
- Butyl 2,2-di(tert-butylperoxy) propionate
Uniqueness
Butyl 3,3-bis((1,1-dimethylethyl)dioxy)valerate is unique due to its specific structure, which provides distinct reactivity and stability compared to other similar compounds. Its ability to generate free radicals efficiently makes it particularly valuable in polymerization and other radical-initiated processes.
Eigenschaften
CAS-Nummer |
71436-84-5 |
|---|---|
Molekularformel |
C17H34O6 |
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
butyl 3,3-bis(tert-butylperoxy)pentanoate |
InChI |
InChI=1S/C17H34O6/c1-9-11-12-19-14(18)13-17(10-2,22-20-15(3,4)5)23-21-16(6,7)8/h9-13H2,1-8H3 |
InChI-Schlüssel |
XNRJBTFAPRFYIA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)CC(CC)(OOC(C)(C)C)OOC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



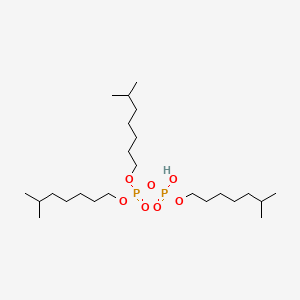
![Octahydro-1,5-methano-2H-cyclopent[d]oxepin-2-one](/img/structure/B12675053.png)


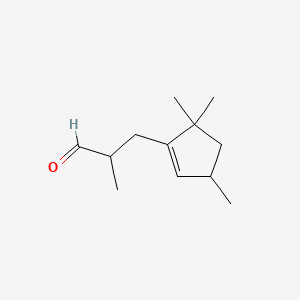
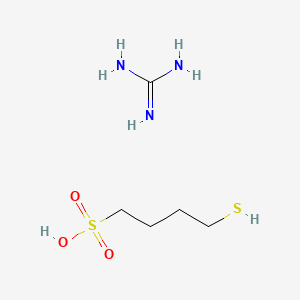

![1,2,3,3',3a,4,4',6,7,7a-Decahydrospiro[4,7-methano-5H-indene-5,2'-[2H]pyran]](/img/structure/B12675092.png)


